molecular formula C19H33ClN4O B2715241 [(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride CAS No. 2418595-55-6

[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride

Cat. No.: B2715241
CAS No.: 2418595-55-6
M. Wt: 368.95
InChI Key: RCVZBJONADCZOA-KQKCUOLZSA-N
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Description

[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and an aminopropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

IUPAC Name

[(2R,3R)-2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O.ClH/c1-15-7-6-13-22(18(15)10-5-12-20)19(24)17-11-14-23(21-17)16-8-3-2-4-9-16;/h11,14-16,18H,2-10,12-13,20H2,1H3;1H/t15-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZBJONADCZOA-KQKCUOLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CCCN)C(=O)C2=NN(C=C2)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1CCCN)C(=O)C2=NN(C=C2)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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